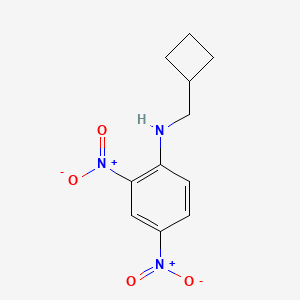
N-(cyclobutylmethyl)-2,4-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclobutylmethyl)-2,4-dinitroaniline: is an organic compound characterized by the presence of a cyclobutylmethyl group attached to an aniline ring substituted with two nitro groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-2,4-dinitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the cyclobutylmethyl group. One common method includes:
Nitration: Aniline is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.
Alkylation: The nitrated aniline is then subjected to alkylation with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.
化学反応の分析
Types of Reactions: N-(cyclobutylmethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other substituents under appropriate conditions.
Oxidation: The aniline ring can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: N-(cyclobutylmethyl)-2,4-diaminoaniline.
Substitution: Various substituted aniline derivatives.
Oxidation: Quinonoid derivatives.
科学的研究の応用
N-(cyclobutylmethyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(cyclobutylmethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclobutylmethyl group may influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
- N-(cyclopropylmethyl)-2,4-dinitroaniline
- N-(cyclohexylmethyl)-2,4-dinitroaniline
- N-(cyclobutylmethyl)-2,6-dinitroaniline
Comparison: N-(cyclobutylmethyl)-2,4-dinitroaniline is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds
特性
分子式 |
C11H13N3O4 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC名 |
N-(cyclobutylmethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H13N3O4/c15-13(16)9-4-5-10(11(6-9)14(17)18)12-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2 |
InChIキー |
XHEXGAOXWFSTCW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)
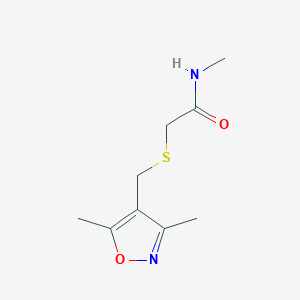



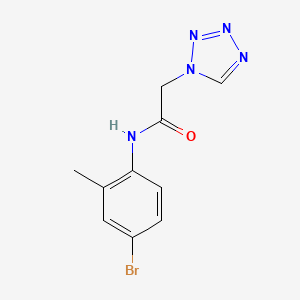
![N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)



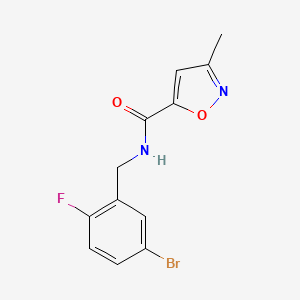
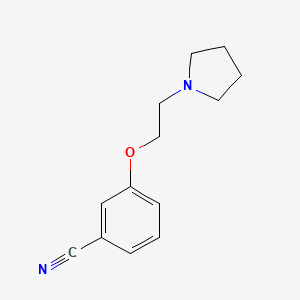
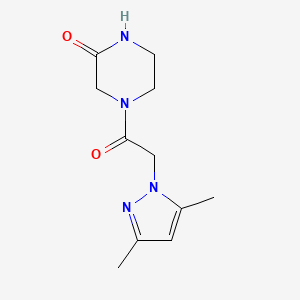
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
